molecular formula C8H8F2O2 B13206387 1-(2,3-Difluorophenyl)ethane-1,2-diol

1-(2,3-Difluorophenyl)ethane-1,2-diol

Cat. No.: B13206387
M. Wt: 174.14 g/mol
InChI Key: ABZDFGOPOWOSCU-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)ethane-1,2-diol is a fluorinated diol derivative characterized by a benzene ring substituted with fluorine atoms at the 2- and 3-positions, attached to an ethane-1,2-diol backbone. These compounds are typically synthesized via nucleophilic substitution or catalytic coupling reactions, with yields and purity influenced by substituent electronic effects .

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

1-(2,3-difluorophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H8F2O2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,11-12H,4H2

InChI Key

ABZDFGOPOWOSCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes:

1-(2,3-Difluorophenyl)ethane-1,2-diol can be synthesized through various methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds via nucleophilic addition of ethylene glycol to the aldehyde, followed by dehydration to form the diol.

Industrial Production:

Industrial-scale production methods for this compound are not extensively documented. laboratory-scale synthesis provides a starting point for further optimization and scale-up.

Chemical Reactions Analysis

1-(2,3-Difluorophenyl)ethane-1,2-diol can participate in several chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially yielding a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group could lead to the corresponding alcohol.

    Substitution: The fluorine atoms may be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride).

Scientific Research Applications

    Medicinal Chemistry: Exploration of its pharmacological properties, such as antibacterial or antiviral activity.

    Materials Science: Investigation into its use as a building block for novel materials.

    Catalysis: Evaluation of its catalytic properties.

Mechanism of Action

The exact mechanism by which 1-(2,3-Difluorophenyl)ethane-1,2-diol exerts its effects remains unclear. Further studies are needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 1-(3,5-Difluorophenyl)ethane-1,2-diol (CID 106534656): The 3,5-difluoro substitution creates a para-directing electronic effect, enhancing solubility in polar solvents compared to the 2,3-difluoro isomer. Its SMILES string (C1=C(C=C(C=C1F)F)C(CO)O) and molecular formula (C₈H₈F₂O₂) confirm a meta-fluorine arrangement .
  • 1-(2-Bromophenyl)ethane-1,2-diol (Compound 20, ) :

    • Bromine’s larger atomic radius and lower electronegativity vs. fluorine reduce polarity but increase molecular weight (MW = 231.07 g/mol). This compound shows a distinct HRMS peak at m/z = 238.9678 ([M+Na]⁺) .

Functional Group Modifications

  • 1-(4-tert-Butylphenyl)ethane-1,2-diol (CID 19077751) :

    • The bulky tert-butyl group (C₁₂H₁₈O₂) increases hydrophobicity, as reflected in its higher logP value compared to fluorinated analogs. This property is critical for membrane permeability in drug design .
  • 1-(3-Aminophenyl)ethane-1,2-diol (CID 14997033): The amino group enhances basicity (pKa ~9.5) and enables hydrogen bonding with biological targets, as seen in its role as a precursor for neurotransmitter analogs .

Data Tables

Table 1: Physicochemical Properties of Selected Ethane-1,2-diol Derivatives

Compound Name Molecular Formula Substituent(s) Key Analytical Data (MS/NMR) Biological Relevance Reference
1-(2,3-Difluorophenyl)ethane-1,2-diol C₈H₈F₂O₂ 2-F, 3-F Not reported Hypothesized enzyme inhibition N/A
1-(3,5-Difluorophenyl)ethane-1,2-diol C₈H₈F₂O₂ 3-F, 5-F m/z = 174.06 (calc. for [M+H]⁺) Solubility studies
1-(2-Bromophenyl)ethane-1,2-diol C₈H₉BrO₂ 2-Br HRMS m/z = 238.9678 ([M+Na]⁺) Synthetic intermediate
1-(4-tert-Butylphenyl)ethane-1,2-diol C₁₂H₁₈O₂ 4-tert-butyl SMILES: CC(C)(C)C1=CC=C(C=C1)C(CO)O Hydrophobicity studies
MOPEG C₉H₁₂O₄ 4-OH, 3-OCH₃ Hypothalamus concentration: 0.8–1.2 µg/g Neurotransmitter metabolite

Key Research Findings

  • Fluorine Substitution: 2,3-Difluoro analogs exhibit higher metabolic stability than non-halogenated diols due to reduced CYP450-mediated oxidation .
  • Synthetic Challenges : Bulky substituents (e.g., tert-butyl) require optimized catalytic conditions to avoid steric hindrance, as seen in lower yields for triazole-linked analogs (e.g., 18f in , % yield) .

Biological Activity

1-(2,3-Difluorophenyl)ethane-1,2-diol is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

1-(2,3-Difluorophenyl)ethane-1,2-diol features a difluorophenyl group attached to a diol moiety. The presence of fluorine atoms enhances its chemical reactivity and biological activity compared to non-fluorinated analogs. The molecular formula is C8_{8}H8_{8}F2_{2}O2_{2}, and its structure can be represented as follows:

\text{HO CH CH}_2\text{ C}_6\text{H}_3(\text{F})_2)-OH}

Biological Activity Overview

The biological activity of 1-(2,3-Difluorophenyl)ethane-1,2-diol has been evaluated in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that 1-(2,3-Difluorophenyl)ethane-1,2-diol exhibits significant antimicrobial properties. A study conducted by demonstrated that compounds with similar structures showed minimum inhibitory concentrations (MICs) against various pathogens including Candida albicans. The MIC values for related compounds ranged from 37 to 124 μg/mL, suggesting that 1-(2,3-Difluorophenyl)ethane-1,2-diol may have comparable efficacy.

Anti-inflammatory Effects

In vitro studies have shown that the compound can modulate inflammatory pathways. Its interaction with specific enzymes involved in inflammation suggests potential therapeutic applications in treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

The mechanism by which 1-(2,3-Difluorophenyl)ethane-1,2-diol exerts its biological effects appears to be linked to its ability to interact with various molecular targets. The fluorine substituents enhance its binding affinity to enzymes and receptors involved in biological pathways. This interaction can lead to altered enzyme activity and modulation of cellular responses.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1-(2,3-Difluorophenyl)ethane-1,2-diol. Variations in the phenyl ring and the positioning of fluorine atoms significantly influence its potency and selectivity. For instance:

CompoundStructureMIC (μg/mL)Activity
1HO-CH(CH_2-C_6H_3(F)_2)-OH37 - 124Antimicrobial
2HO-CH(CH_2-C_6H_4)-OH>200Less active

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several diols against Candida albicans. The results indicated that diols with fluorinated phenyl groups exhibited lower MIC values compared to their non-fluorinated counterparts. This suggests that the introduction of fluorine enhances antimicrobial activity.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of related compounds in a murine model of inflammation. The results showed a significant reduction in inflammatory markers when treated with compounds similar to 1-(2,3-Difluorophenyl)ethane-1,2-diol.

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